3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-12(8-16-18-9)7-15-13(17)11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALMUQQTGWQYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into two primary components:
- 3-Cyanobenzoyl moiety : Introduced via benzamide formation.
- 5-Methyl-1,2-oxazol-4-ylmethylamine : Constructed through cyclization or functional group interconversion.
Critical intermediates include:
- 3-Cyanobenzoic acid (precursor to acyl chloride).
- 4-(Aminomethyl)-5-methyl-1,2-oxazole (amine coupling partner).
Synthesis of 5-Methyl-1,2-Oxazol-4-ylmethylamine
Cyclocondensation of Nitrile Oxides and Enamines
The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and enamines provides regioselective access to 1,2-oxazoles. For example:
$$
\text{Nitrile oxide (R–C≡N→O)} + \text{Enamine (R'–CH=CH–NR''_2)} \rightarrow \text{5-Methyl-1,2-oxazole}
$$
Conditions :
Direct Oxazole Synthesis from Carboxylic Acids
A recent method employs carboxylic acids and isocyanoacetates using DMAP-Tf (4-dimethylaminopyridine triflyl salt) as an activating agent:
- Activation : Carboxylic acid forms a trifluorosulfonyl mixed anhydride.
- Nucleophilic attack : Deprotonated isocyanoacetate reacts to form acylpyridinium intermediate.
- Cyclization : Intramolecular cyclization yields 4,5-disubstituted oxazoles.
Example :
$$
\text{4-Methyloxazole-5-carboxylic acid} + \text{Ethyl isocyanoacetate} \xrightarrow{\text{DMAP-Tf, DCM}} \text{5-Methyl-1,2-oxazole-4-carboxylate}
$$
Yield : Up to 94%.
Functionalization to Aminomethyl Derivative
The ester intermediate is reduced to alcohol and converted to amine via Curtius rearrangement or Gabriel synthesis :
Amide Coupling with 3-Cyanobenzoyl Chloride
Acyl Chloride Preparation
3-Cyanobenzoic acid is treated with thionyl chloride (SOCl$$2$$) or oxalyl chloride to form 3-cyanobenzoyl chloride:
$$
\text{3-Cyanobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-Cyanobenzoyl chloride} + \text{SO}_2 + \text{HCl}
$$
Purity : >95% (by $$^1$$H NMR).
Coupling Methods
Schotten-Baumann Reaction
Conditions :
Carbodiimide-Mediated Coupling
Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
Procedure :
- Activate 3-cyanobenzoic acid with EDCl/HOBt in DCM.
- Add 5-methyl-1,2-oxazol-4-ylmethylamine.
Yield : 82–89%.
Microwave-Assisted Synthesis
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Schotten-Baumann | 65–72 | 90–92 | Simplicity, no coupling reagents | Low yield for sterically hindered amines |
| EDCl/HOBt | 82–89 | 95–98 | High efficiency, scalable | Requires anhydrous conditions |
| Microwave-assisted | 78–85 | 93–95 | Rapid synthesis | Specialized equipment needed |
Challenges and Optimization Strategies
Regioselectivity in Oxazole Formation
Stability of Cyano Group
Purification
- Column chromatography : Silica gel with n-hexane/EtOAc (3:1 to 1:1).
- Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular formula assumes: Benzamide (C₇H₇NO) + 3-cyano (CN) + 5-methylisoxazolemethyl (C₅H₆N₂O).
Substituent-Driven Properties
Cyano Group (Target Compound) :
- Hydrogen Bonding : The -CN group may act as a hydrogen bond acceptor, enhancing target binding affinity in biological systems.
Isoxazole vs. Thiadiazole/Thioether Moieties :
- Metabolic Stability : The 5-methylisoxazole group in the target compound likely offers greater resistance to oxidative metabolism compared to thiadiazole () or thioether () groups .
Biological Activity
3-Cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its applications and efficacy.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
IUPAC Name
The IUPAC name of the compound is this compound.
Key Characteristics
- Molecular Weight : 228.25 g/mol
- Solubility : Soluble in organic solvents such as DMSO and DMF.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various pathogenic bacteria and fungi, demonstrating moderate to potent inhibitory effects.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 µM | Potent |
| Escherichia coli | 0.21 µM | Potent |
| Candida albicans | 0.5 µM | Moderate |
| Micrococcus luteus | 0.3 µM | Moderate |
The mechanism of action involves binding interactions with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that this compound forms multiple hydrogen bonds with active site residues, enhancing its antibacterial efficacy.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on human cell lines (e.g., HaCat and Balb/c 3T3) indicated that the compound exhibits low toxicity at therapeutic concentrations, suggesting its potential for further development as a safe antimicrobial agent.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors such as amidoximes.
- Benzamide Linkage : The oxazole intermediate is reacted with benzoyl chloride derivatives under basic conditions to form the benzamide structure.
- Cyano Group Introduction : The cyano group can be introduced via nucleophilic substitution reactions.
Industrial Production
For large-scale production, optimization techniques such as continuous flow reactors and advanced purification methods are employed to ensure high yield and purity.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, compounds similar to this compound were screened for their antimicrobial activity. The results indicated that derivatives exhibited significant activity against Gram-negative bacteria and fungi, reinforcing the potential of this compound class in developing new antimicrobial agents .
Toxicity Assessment in Zebrafish Models
A toxicity study conducted on zebrafish embryos demonstrated that this compound had minimal adverse effects at concentrations below therapeutic levels. This suggests a favorable safety profile for further pharmacological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
